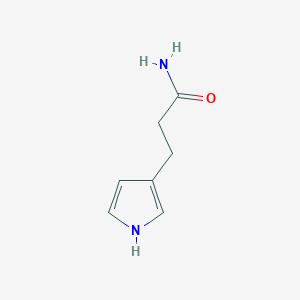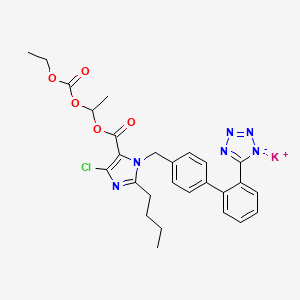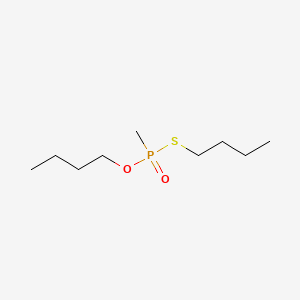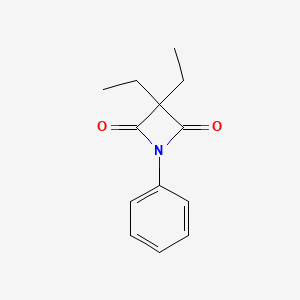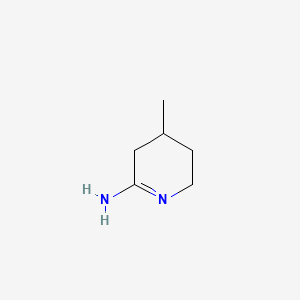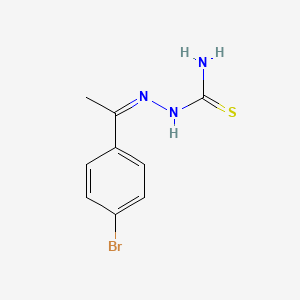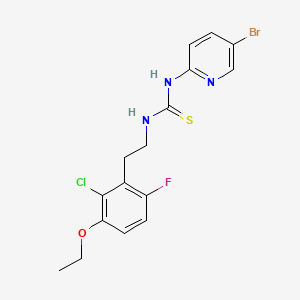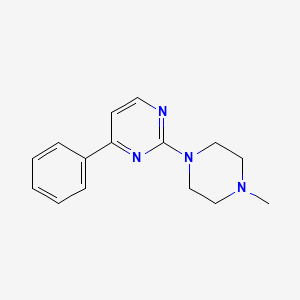
2-(4-Methylpiperazin-1-yl)-4-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a phenyl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Méthodes De Préparation
The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-phenyl-2,6-diaminopyrimidine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods often involve optimization of these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied. In some cases, the compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine can be compared with other similar compounds, such as:
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine ring but differs in the core structure, which is a naphthyridine instead of a pyrimidine.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: This compound contains a thieno[2,3-b][1,5]benzodiazepine core and is used in the treatment of schizophrenia and related psychoses.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has shown potential in inducing apoptosis of tumor cells.
The uniqueness of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
159692-85-0 |
|---|---|
Formule moléculaire |
C15H18N4 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-4-phenylpyrimidine |
InChI |
InChI=1S/C15H18N4/c1-18-9-11-19(12-10-18)15-16-8-7-14(17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Clé InChI |
QHOBPFOGFURKFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





